(S)-2-((((4,5-Dimethoxy-2-nitrobenzyl)oxy)carbonyl)amino)-2-((1s,4R)-4-((((4,5-dimethoxy-2-nitrobenzyl)oxy)carbonyl)amino)cyclohexyl)acetic acid

Description

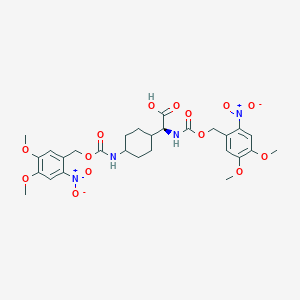

The compound “(S)-2-((((4,5-Dimethoxy-2-nitrobenzyl)oxy)carbonyl)amino)-2-((1s,4R)-4-((((4,5-dimethoxy-2-nitrobenzyl)oxy)carbonyl)amino)cyclohexyl)acetic acid” is a chiral, multifunctional molecule featuring dual photolabile 4,5-dimethoxy-2-nitrobenzyl (DMNB) protecting groups. Its structure includes:

- Two DMNB moieties: These aromatic groups are linked via oxycarbonylamino (–O–CO–NH–) bonds to the core scaffold. DMNB is widely used in photochemistry due to its sensitivity to UV/visible light, enabling controlled release of bioactive molecules .

- Acetic acid terminus: The carboxylic acid group enhances water solubility and provides a site for further functionalization.

The stereochemistry (S-configuration at the acetic acid carbon and 1s,4R-configuration in the cyclohexyl ring) is critical for its activity, as chirality profoundly affects molecular recognition and reactivity in biological systems . Applications include photodynamic therapy, drug delivery, and biochemical tools for spatiotemporal control of compound activation.

Properties

Molecular Formula |

C28H34N4O14 |

|---|---|

Molecular Weight |

650.6 g/mol |

IUPAC Name |

(2S)-2-[(4,5-dimethoxy-2-nitrophenyl)methoxycarbonylamino]-2-[4-[(4,5-dimethoxy-2-nitrophenyl)methoxycarbonylamino]cyclohexyl]acetic acid |

InChI |

InChI=1S/C28H34N4O14/c1-41-21-9-16(19(31(37)38)11-23(21)43-3)13-45-27(35)29-18-7-5-15(6-8-18)25(26(33)34)30-28(36)46-14-17-10-22(42-2)24(44-4)12-20(17)32(39)40/h9-12,15,18,25H,5-8,13-14H2,1-4H3,(H,29,35)(H,30,36)(H,33,34)/t15?,18?,25-/m0/s1 |

InChI Key |

WZZLZUWKCQPVIL-LAMGQWKJSA-N |

Isomeric SMILES |

COC1=C(C=C(C(=C1)COC(=O)NC2CCC(CC2)[C@@H](C(=O)O)NC(=O)OCC3=CC(=C(C=C3[N+](=O)[O-])OC)OC)[N+](=O)[O-])OC |

Canonical SMILES |

COC1=C(C=C(C(=C1)COC(=O)NC2CCC(CC2)C(C(=O)O)NC(=O)OCC3=CC(=C(C=C3[N+](=O)[O-])OC)OC)[N+](=O)[O-])OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((4,5-Dimethoxy-2-nitrobenzyl)oxy)carbonyl)amino)-2-((1s,4R)-4-((((4,5-dimethoxy-2-nitrobenzyl)oxy)carbonyl)amino)cyclohexyl)acetic acid typically involves multi-step organic synthesis. The process may include:

Protection and Deprotection Steps: Protecting groups such as benzyl or tert-butoxycarbonyl (BOC) are used to protect reactive functional groups during intermediate steps.

Coupling Reactions: Peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to form amide bonds.

Oxidation and Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction, while oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry to ensure high yield and purity. The process is optimized for scalability, cost-effectiveness, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitro groups can undergo reduction to form amines.

Reduction: The carboxyl group can be reduced to an alcohol.

Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Coupling Reagents: N,N’-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

Major Products

Amines: Formed from the reduction of nitro groups.

Alcohols: Formed from the reduction of carboxyl groups.

Substituted Derivatives: Formed from nucleophilic substitution of methoxy groups.

Scientific Research Applications

Chemistry

This compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology

It may be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

Medicine

Industry

Used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (S)-2-((((4,5-Dimethoxy-2-nitrobenzyl)oxy)carbonyl)amino)-2-((1s,4R)-4-((((4,5-dimethoxy-2-nitrobenzyl)oxy)carbonyl)amino)cyclohexyl)acetic acid involves interactions with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Key Differences :

- Photolability: The target compound’s DMNB groups enable precise light-triggered deprotection, unlike the non-photoreactive 2-((4-nitrophenyl)amino)-2-oxoacetic acid. DMNB’s methoxy substitutions enhance two-photon absorption compared to simpler nitrobenzyl derivatives .

- Chirality : The target compound’s stereospecificity contrasts with Sdox’s lack of defined stereochemical relevance in its reported mechanism .

- Molecular Complexity : The cyclohexyl backbone and dual DMNB groups increase steric hindrance and hydrophobicity compared to linear analogs.

Functional Analogs in Drug Delivery

| Compound | Release Mechanism | Bioactivity Post-Release | Stability in Physiological Conditions |

|---|---|---|---|

| Target Compound | Light-triggered amino group release | Free amino-acetic acid derivative | Stable until irradiation |

| DMNB-caged ATP | Light-activated ATP release | Bioactive ATP | Hydrolytically stable |

| o-Nitrobenzyl (ONB) esters | UV-induced ester cleavage | Carboxylic acids | Moderate stability |

Advantages of Target Compound :

- Dual Protection: Two DMNB groups allow sequential or simultaneous release of amino groups, enabling complex activation profiles.

- Chiral Specificity : Optimized for interactions with enantioselective biological targets, unlike racemic ONB esters.

Biological Activity

(S)-2-((((4,5-Dimethoxy-2-nitrobenzyl)oxy)carbonyl)amino)-2-((1s,4R)-4-((((4,5-dimethoxy-2-nitrobenzyl)oxy)carbonyl)amino)cyclohexyl)acetic acid is a complex organic compound with significant potential in medicinal chemistry. Its intricate structure, characterized by multiple functional groups such as nitro, methoxy, and amide functionalities, suggests a diverse range of biological activities. This article reviews the biological activity of this compound based on its structural features and relevant research findings.

Structural Overview

The compound's structure includes:

- Nitro groups : Often associated with antimicrobial properties.

- Methoxy groups : Known to enhance bioactivity through various mechanisms.

- Amide linkages : Common in many biologically active compounds, contributing to their pharmacological profiles.

Predicted Biological Activities

The biological activity of this compound can be inferred from its structural characteristics. Similar compounds have demonstrated a variety of biological activities including:

| Activity Type | Description |

|---|---|

| Antimicrobial | Compounds with nitro and methoxy groups often show effectiveness against bacteria and fungi. |

| Anti-inflammatory | Structures resembling this compound have been linked to reduced inflammation in various models. |

| Neurotransmitter Modulation | Cyclohexane derivatives are known for their roles in modulating neurotransmitter systems. |

In Silico Studies

Computer-aided prediction tools such as PASS (Prediction of Activity Spectra for Substances) have been utilized to assess the potential biological activities of this compound. The predictions suggest that it may exhibit significant antimicrobial and anti-inflammatory properties based on its structural similarities with known bioactive compounds.

In Vitro Studies

Recent studies have focused on evaluating the antioxidant properties and enzyme inhibition capabilities of related compounds. For example, derivatives of 4,5-dimethoxy-2-nitrobenzohydrazides were synthesized and tested for their ability to scavenge free radicals and inhibit acetylcholinesterase (AChE). Some derivatives showed potent antioxidant activity comparable to established antioxidants like ascorbic acid .

Case Studies

- Antimicrobial Activity : A study demonstrated that compounds with similar nitrobenzyl structures effectively inhibited the growth of various bacterial strains. The presence of the nitro group was crucial for this activity.

- Enzyme Inhibition : Research into related thiazolidinones indicated that structural modifications could enhance binding affinity to target enzymes involved in bacterial cell wall synthesis, suggesting that similar modifications might be beneficial for this compound .

Understanding the mechanism by which this compound interacts with biological macromolecules is critical for elucidating its therapeutic potential. Interaction studies can reveal how the compound binds to enzymes or receptors, which is essential for optimizing its pharmacological effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.